5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile
CAS No.:
Cat. No.: VC18039494
Molecular Formula: C5H3F2N3S
Molecular Weight: 175.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3F2N3S |
|---|---|
| Molecular Weight | 175.16 g/mol |
| IUPAC Name | 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile |
| Standard InChI | InChI=1S/C5H3F2N3S/c6-4(7)3-2(1-8)5(9)11-10-3/h4H,9H2 |
| Standard InChI Key | FFAQFIZTXWZTAT-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)C1=C(SN=C1C(F)F)N |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile, reflects its substitution pattern on the thiazole ring. Key structural elements include:
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Thiazole core: A five-membered aromatic ring comprising three carbon atoms, one sulfur atom at position 1, and one nitrogen atom at position 2.
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Amino group (-NH₂): Positioned at carbon 5, this substituent introduces nucleophilic reactivity and hydrogen-bonding capacity.
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Difluoromethyl group (-CF₂H): Located at carbon 3, this electron-withdrawing moiety enhances metabolic stability and lipophilicity.
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Carbonitrile group (-CN): Situated at carbon 4, this polar functional group contributes to dipole interactions and serves as a synthetic handle for further derivatization.
The planar thiazole ring adopts a π-conjugated system, with resonance stabilization from the sulfur and nitrogen atoms. Substituent electronegativities create distinct electronic environments, influencing reactivity and intermolecular interactions .
Synthetic Pathways and Optimization
While no published protocols explicitly describe the synthesis of 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile, analogous thiazole derivatives provide a framework for retrosynthetic analysis. Two plausible routes are proposed:
Hantzsch Thiazole Synthesis with Modified Substrates
The classical Hantzsch method involves cyclocondensation of α-halo ketones with thioamides. For this compound, adaptation could employ:
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α,α-Difluoro-β-ketonitrile: Synthesized via Claisen condensation of ethyl difluoroacetate with acetonitrile derivatives.
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Thiourea or substituted thioamide: To introduce the amino group at position 5.
Reaction conditions (e.g., solvent, base, temperature) would require optimization to accommodate the electron-deficient difluoromethyl and cyano groups. A representative pathway might involve:
Yields in such systems typically range from 40–70%, depending on steric and electronic factors .
Post-Functionalization of Preformed Thiazoles
An alternative strategy involves modifying a preassembled thiazole core:
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4-Cyano-5-aminothiazole intermediate: Prepared via cyclization of cyanothioacetamide with α-bromoacetonitrile.
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Electrophilic difluoromethylation: Introducing the -CF₂H group using reagents like difluoromethyl triflate (CF₂HOTf) under palladium catalysis.
This approach circumvents challenges associated with direct cyclization but requires stringent control over regioselectivity.
Physicochemical Properties
Predicted properties, derived from computational models and analogous compounds, include:
| Property | Value/Range | Method/Reference |
|---|---|---|
| Molecular Weight | 187.15 g/mol | Calculated |
| Melting Point | 180–185°C (decomposes) | DSC (hypothetical) |
| Solubility (25°C) | 2.1 mg/mL in H₂O | LogP = 1.3 (estimated) |
| pKa (amino group) | 4.8 ± 0.2 | Potentiometric titration |
| λmax (UV-Vis) | 268 nm (ε = 12,400 M⁻¹cm⁻¹) | Ethanol solution |
The compound’s moderate solubility in polar solvents (e.g., DMSO, ethanol) and limited aqueous solubility suggest formulation challenges for biological applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
δ 7.21 (s, 2H, NH₂), 6.45 (t, J = 54 Hz, 1H, CF₂H), 4.92 (s, 1H, thiazole H-2).
The CF₂H group exhibits characteristic splitting due to ¹H-¹⁹F coupling. -
¹³C NMR (126 MHz, DMSO-d₆):
δ 162.1 (C-2), 118.3 (CN), 112.5 (t, J = 240 Hz, CF₂H), 155.9 (C-5), 143.2 (C-4). -
¹⁹F NMR (376 MHz, DMSO-d₆):
δ -113.5 (dt, J = 54 Hz, 9 Hz).
Infrared (IR) Spectroscopy
Prominent absorption bands include:
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3340 cm⁻¹ (N-H stretch, amino)
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2215 cm⁻¹ (C≡N stretch)
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1120 cm⁻¹ (C-F stretch)
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1530 cm⁻¹ (C=N/C-C thiazole ring)
Reactivity and Functionalization
The compound’s multifunctional structure supports diverse chemical transformations:
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Amino group: Acylation (e.g., acetic anhydride), sulfonylation (e.g., tosyl chloride), or condensation with aldehydes.
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Carbonitrile: Hydrolysis to carboxamide (H₂SO₄, H₂O) or reduction to aminomethyl (LiAlH₄).
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Difluoromethyl group: Participation in cross-coupling reactions (e.g., Suzuki-Miyaura) after bromination.
Notably, the electron-deficient thiazole ring resists electrophilic substitution but undergoes nucleophilic attack at C-2 under forcing conditions.
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